Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy-
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Overview
Description
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. The compound’s structure includes a benzo(a)heptalene core, which is a polycyclic aromatic hydrocarbon, and several functional groups that contribute to its chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- typically involves multiple steps, including the formation of the benzo(a)heptalene core and the introduction of functional groups. Common synthetic routes may include:
Cyclization Reactions: Formation of the benzo(a)heptalene core through cyclization of appropriate precursors.
Functional Group Introduction: Addition of acetamido, ethylamino, and trimethoxy groups through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl or nitro groups to amines or alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups may enable it to bind to specific sites, modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Benzo(a)pyrene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Heptalene Derivatives: Compounds with similar core structures but different functional groups.
Uniqueness
Benzo(a)heptalen-9(5H)-one, 7-acetamido-6,7-dihydro-10-ethylamino-1,2,3-trimethoxy- is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
67620-24-0 |
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Molecular Formula |
C23H28N2O5 |
Molecular Weight |
412.5 g/mol |
IUPAC Name |
N-[10-(ethylamino)-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
InChI |
InChI=1S/C23H28N2O5/c1-6-24-18-10-8-15-16(12-19(18)27)17(25-13(2)26)9-7-14-11-20(28-3)22(29-4)23(30-5)21(14)15/h8,10-12,17H,6-7,9H2,1-5H3,(H,24,27)(H,25,26) |
InChI Key |
CPLZXOXDQRKDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)NC(=O)C |
Origin of Product |
United States |
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